molecular formula C10H16N4OS B2549509 N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide CAS No. 946222-14-6

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide

Cat. No. B2549509
CAS RN: 946222-14-6
M. Wt: 240.33
InChI Key: DCKPYZDIVHIJTA-UHFFFAOYSA-N
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Description

“N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been found to display some degree of anticonvulsant activity .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves a reaction of 3-benzylthiotriazole-4-amines with aromatic aldehydes . This leads to the formation of 6,7-dihydro-5H-triazolo thiadiazines .


Molecular Structure Analysis

In the 1,3,4-thiadiazinium ring of the compound, the consecutive hydrogen atoms –N(5)H–C(6)H–C(7)H– are trans to each other . The ring shows an E C6 conformation .


Chemical Reactions Analysis

A dihydrothiadiazine ring opening along the N-N bond occurs by the action of strong bases .

Scientific Research Applications

Anticancer Activity

The compound and its derivatives have shown potential in the field of anticancer research . The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which are similar to the compound , have profound importance in drug design, discovery, and development .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity. For instance, certain derivatives of the compound showed good activity against S. aureus .

Analgesic and Anti-inflammatory Activity

The compound has been associated with analgesic and anti-inflammatory activities, making it potentially useful in the treatment of conditions involving pain and inflammation .

Antioxidant Activity

The compound has shown antioxidant properties, which could make it useful in combating oxidative stress-related conditions .

Antiviral Activity

The compound has demonstrated antiviral activity, suggesting potential applications in the treatment of viral infections .

Enzyme Inhibition

The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in a variety of therapeutic areas.

Antitubercular Agents

The compound has shown potential as an antitubercular agent, suggesting possible use in the treatment of tuberculosis .

Necroptosis Inhibition

A study reported a series of 6,7-dihydro-5H-pyrrolo [1,2-b] [1,2,4]triazole derivatives as potent necroptosis inhibitors . Necroptosis is a form of programmed cell death, and inhibitors can be used to mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Mechanism of Action

While the exact mechanism of action for “N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide” is not specified in the resources, it is known that some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have antiviral and antitumoral activity . The antitumoral activity was found to be due to inhibition of tubulin polymerization .

Future Directions

The future directions for “N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide” and similar compounds could involve further exploration of their antiviral and antitumoral activities . Additionally, more research could be done to understand their mechanism of action and to optimize their synthesis .

properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-2-3-5-8(15)11-9-12-13-10-14(9)6-4-7-16-10/h2-7H2,1H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKPYZDIVHIJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C2N1CCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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